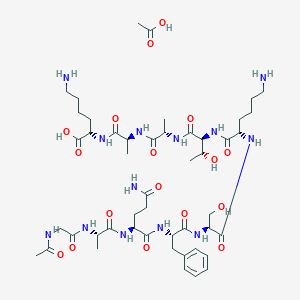
Prostate Specific Antigen-1 (153-161)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prostate Specific Antigen-1
Wissenschaftliche Forschungsanwendungen
Prostate Cancer Detection
Prostate Specific Antigen (PSA) is a key biomarker in the detection of prostate cancer. Research has shown that different molecular forms of PSA, such as free PSA and PSA complexed with various protease inhibitors, enhance the specificity of PSA in clinical applications. Additionally, human glandular kallikrein 2 (KLK2), a homologous prostate-localized antigen, may further reduce unnecessary prostate biopsies (Stephan, Jung, Lein, & Diamandis, 2007).
Regulation of PSA Expression
The expression of PSA is regulated by an upstream enhancer located in the 5′-flanking region of the human PSA gene. This enhancer is androgen-responsive and requires a promoter for activity. The study of this enhancer has revealed insights into prostate-specific gene expression, which may involve the interaction of prostate-specific proteins or protein complexes with the enhancer (Schuur et al., 1996).
PSA in Serum
The predominant form of PSA in serum is in complex with alpha 1-antichymotrypsin. This discovery has implications for the measurement of PSA immunoreactivity in patients with prostate cancer. Understanding the forms in which PSA occurs in the blood is crucial for accurate monitoring and diagnosis of prostate cancer (Lilja et al., 1991).
PSA Immunossensing
The development of immunoassays for PSA has been advanced with the use of surface plasmon resonance biosensors. These novel analytical technologies enable more accurate and efficient detection of PSA, which benefits both clinicians and patients in the diagnosis and monitoring of prostate cancer (Huang et al., 2005).
Therapeutic Applications
Research on prostate-specific membrane antigen (PSMA) targeted radionuclide therapy for metastasized castration-resistant prostate cancer suggests the potential for improved therapeutic alternatives. Studies have shown that certain isotopes, when combined with PSMA-617, provide more effective treatment options (Müller et al., 2019).
Prostate-Specific Antigen in Monitoring Therapy
PSA levels are widely used for monitoring the efficacy of therapy for prostate cancer. Clinical studies have found PSA levels to be of prognostic value in patients undergoing various treatments for advanced prostate cancer (Kuriyama et al., 1981).
Eigenschaften
Sequenz |
CYASGWGSI |
|---|---|
Quelle |
Homo sapiens (human) |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Prostate Specific Antigen-1 (153-161) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




